molecular formula C19H23N3O4S2 B2794926 N-butyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898414-08-9

N-butyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2794926
CAS No.: 898414-08-9
M. Wt: 421.53
InChI Key: JEUQLWOBFRSLJG-UHFFFAOYSA-N
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Description

N-butyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a tetrahydroquinoline derivative featuring a thiophene sulfonyl substituent and an ethanediamide linker. The ethanediamide moiety may contribute to hydrogen-bonding interactions, a feature shared with other sulfonamide- or amide-containing analogs .

Properties

IUPAC Name

N-butyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-2-3-10-20-18(23)19(24)21-15-9-8-14-6-4-11-22(16(14)13-15)28(25,26)17-7-5-12-27-17/h5,7-9,12-13H,2-4,6,10-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUQLWOBFRSLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-N’-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

The compound’s structural analogs often differ in sulfonyl/amide substituents and heterocyclic appendages. For example:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Structural Features Reference
N-butyl-N'-[1-(thiophene-2-sulfonyl)-...] Thiophene sulfonyl, ethanediamide ~450 (estimated) Planar thiophene, flexible N-butyl chain
(E)-N-(2-(4-Methoxystyryl)-5-chloro-...IIIa Benzenesulfonyl, methoxy styryl 487.94 Rigid styryl group, chloro substitution
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-... Nitrophenyl, isoxazole 498.53 Isoxazole ring, nitro group torsion
  • Thiophene vs. Benzene Sulfonyl Groups : The thiophene sulfonyl group in the target compound introduces sulfur-mediated π-interactions and reduced electron density compared to benzene sulfonyl derivatives like IIIa. This may enhance interactions with hydrophobic enzyme pockets while reducing metabolic oxidation susceptibility .
  • Ethanediamide vs.

Crystallographic and Conformational Differences

  • Torsional Flexibility : The compound in exhibits significant torsion angles between its isoxazole and phenyl rings (47.0°–56.4°), whereas the thiophene sulfonyl group in the target compound likely adopts a more planar conformation due to sulfur’s smaller van der Waals radius compared to nitro or methoxy groups .
  • Hydrogen-Bonding Networks: Crystalline analogs like the nitro-isoxazole derivative form R42(8) and R44(20) hydrogen-bonding motifs via O–H⋯O and N–H⋯O interactions . The ethanediamide linker in the target compound may similarly stabilize crystal packing but with distinct donor-acceptor patterns.

Physicochemical and Pharmacological Implications

  • Lipophilicity : The thiophene sulfonyl group may lower logP compared to benzene sulfonyl analogs, balancing membrane permeability and aqueous solubility.
  • Target Selectivity : The ethanediamide linker’s hydrogen-bonding capacity could enhance selectivity for enzymes like carbonic anhydrase or kinase domains, differentiating it from nitro- or methoxy-substituted analogs .

Biological Activity

N-butyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a tetrahydroquinoline core linked to a thiophene sulfonyl moiety. Its molecular formula is C17H24N2O2SC_{17}H_{24}N_2O_2S, with a molecular weight of 336.45 g/mol. The presence of the thiophene sulfonyl group is significant as it may enhance the compound's biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit notable anticancer properties. For instance:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is crucial for inducing apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds with similar structures have demonstrated the ability to arrest cancer cell lines at the G2/M phase of the cell cycle, leading to increased cell death rates .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of related sulfonamide compounds:

  • Minimum Inhibitory Concentration (MIC) : Studies on sulfonamide derivatives have reported significant antibacterial activity against strains such as Staphylococcus aureus, with MIC values ranging from 0.78 to 3.125 μg/mL . This suggests that this compound may also possess antimicrobial potential worth investigating.

Case Study 1: Antiproliferative Activity

A study evaluating various tetrahydroquinoline derivatives found that modifications at specific positions significantly influenced their antiproliferative activity against several cancer cell lines. The most potent derivative exhibited IC50 values between 0.36 and 0.86 μM across different cell lines . This indicates that structural variations can lead to enhanced biological activity.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to sites critical for its anticancer and antimicrobial activities .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Compound AAnticancer0.36 - 0.86 μM
Compound BAntibacterial0.78 - 3.125 μg/mL
Compound CAntifungalNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-butyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide?

  • Methodological Answer : The synthesis typically involves a multi-step pathway:

Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or DIPEA) to install the sulfonyl group .

Amide Coupling : Using coupling agents like HATU or EDCI with N-butyl oxalic acid to form the ethanediamide linkage. Solvent choice (DMF or THF) and temperature (0–25°C) are critical for yield optimization .

Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the tetrahydroquinoline core (δ 6.8–7.2 ppm for aromatic protons) and sulfonyl group (δ 3.1–3.3 ppm for methylene adjacent to sulfone) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 485.2 for [M+H]+) .
  • HPLC : Retention time and UV-Vis spectra (λmax ~254 nm) confirm purity and identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., N-butyl vs. N-phenylethyl) and assay for target affinity. For example, fluorophenyl analogs show enhanced kinase inhibition compared to methylphenyl derivatives .
  • Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or PI3K). Adjust scoring functions to account for sulfonyl group electronegativity and steric effects .
  • Comparative Pharmacological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions to isolate substituent-specific effects .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency, while THF reduces side reactions during amidation .
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) enhance coupling reactions, but residual metal removal via chelating resins is critical for biological applications .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real-time and adjust stoichiometry dynamically .

Q. How do computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability over 100 ns trajectories. Analyze hydrogen bonding (e.g., sulfonyl oxygen with Arg120 in COX-2) and hydrophobic contacts .
  • Binding Free Energy Calculations : Apply MM-PBSA to quantify contributions from van der Waals forces and solvation effects. Compare results with experimental IC50 values for validation .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H2O2). Monitor degradation products via LC-MS to identify labile groups (e.g., sulfonamide cleavage) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using a validated LC-MS/MS method .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolite Profiling : Identify phase I/II metabolites using liver microsomes and compare with in vivo plasma samples. Sulfonation or glucuronidation may reduce bioavailability .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C) and quantify accumulation in target organs vs. off-target tissues using autoradiography .

Q. What methodologies validate the selectivity of this compound for its purported target?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S10 < 0.1 indicates high specificity) .
  • CRISPR Knockout Models : Generate target-knockout cell lines and compare dose-response curves with wild-type cells to confirm on-target effects .

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